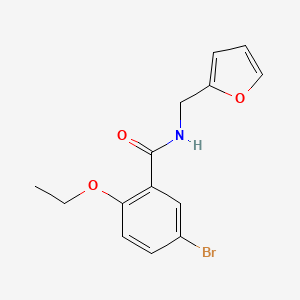
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide, also known as Befetupitant, is a chemical compound that belongs to the class of benzamides. It has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various disorders.
Mécanisme D'action
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide exerts its effects by binding to and blocking the neurokinin-1 (NK1) receptor. The NK1 receptor is involved in the regulation of various physiological processes, including pain perception, inflammation, and mood. By blocking the NK1 receptor, 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide reduces the activity of the substance P, a neuropeptide that is involved in the transmission of pain signals and the regulation of mood.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of substance P in the brain, which leads to a reduction in pain perception and an improvement in mood. 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has also been found to reduce the levels of cytokines, which are involved in the regulation of inflammation. Additionally, it has been found to increase the levels of dopamine and serotonin, which are neurotransmitters that play a role in the regulation of mood.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a high purity level. However, it also has some limitations. 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide is highly soluble in organic solvents, which makes it difficult to dissolve in water. Additionally, it has a relatively short half-life, which makes it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide. One potential direction is the development of new formulations that improve its solubility in water. Another direction is the study of its long-term effects, particularly in the treatment of cancer. Additionally, the development of new drugs that target the NK1 receptor could lead to the discovery of more effective treatments for various disorders.
Conclusion:
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide is a promising chemical compound that has potential applications in various fields of medicine. Its antiemetic, anxiolytic, and antitumor properties make it a promising candidate for the treatment of various disorders. However, further research is needed to fully understand its mechanism of action and long-term effects.
Méthodes De Synthèse
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-ethoxybenzoyl chloride with 2-furylmethylamine in the presence of a base such as triethylamine. The resulting product is then treated with bromine to obtain 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide. Another method involves the reaction of 2-ethoxybenzoic acid with 2-furylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has been extensively studied for its potential applications in various fields of medicine. It has been found to have antiemetic properties, which makes it useful in the treatment of nausea and vomiting associated with chemotherapy and other medical procedures. 5-bromo-2-ethoxy-N-(2-furylmethyl)benzamide has also been studied for its potential use in the treatment of anxiety and depression. Additionally, it has been found to have antitumor properties, which makes it a promising candidate for the treatment of cancer.
Propriétés
IUPAC Name |
5-bromo-2-ethoxy-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-2-18-13-6-5-10(15)8-12(13)14(17)16-9-11-4-3-7-19-11/h3-8H,2,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVHUPVWORWLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-ethoxy-N-(furan-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)
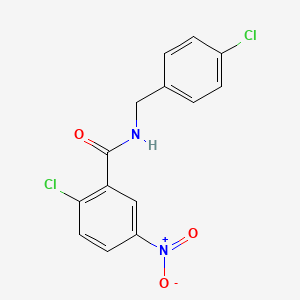

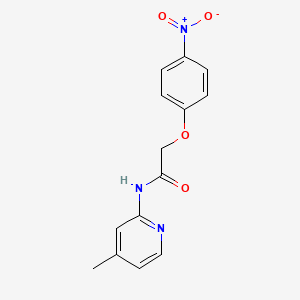
![3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5811490.png)
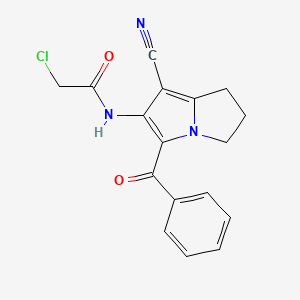
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)
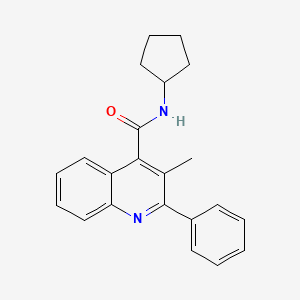
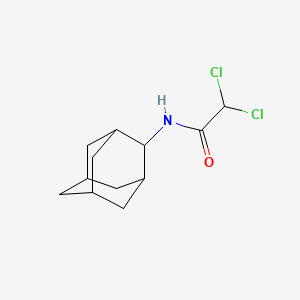
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
